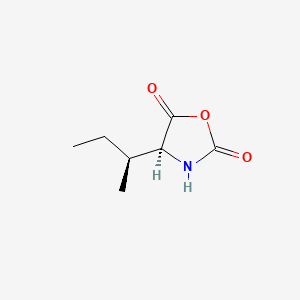
(1,3-Difluoro-2-propyl)-p-toluenesulphonate
Übersicht
Beschreibung
“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a chemical compound with the molecular formula C10H12F2O3S . It is also known as "2-Propanol, 1,3-difluoro-, 2-(4-methylbenzenesulfonate)" .
Molecular Structure Analysis
The molecular weight of “(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is 250.26 . The structure includes a propyl group (a three-carbon chain) with two fluorine atoms attached at the 1 and 3 positions, and a p-toluenesulphonate group attached at the 2 position .Physical And Chemical Properties Analysis
“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a compound with the molecular formula C10H12F2O3S . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Safety and Hazards
Wirkmechanismus
Target of action
The primary target of 1,3-Difluoro-2-propanol is the citric acid cycle, a crucial metabolic pathway in cells .
Mode of action
1,3-Difluoro-2-propanol disrupts the citric acid cycle, leading to metabolic poisoning . It’s used as a rodenticide, similar to sodium fluoroacetate .
Biochemical pathways
The compound affects the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy .
Result of action
The disruption of the citric acid cycle by 1,3-Difluoro-2-propanol leads to metabolic poisoning, which can be lethal to rodents .
Action environment
The efficacy and stability of such compounds can be influenced by various environmental factors. For instance, fluorination can increase selectivity or regulate the mechanism of cell death . .
Eigenschaften
IUPAC Name |
1,3-difluoropropan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAKFGLUHZHMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)
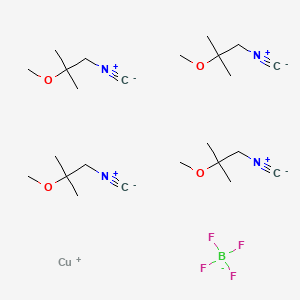
![(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B570752.png)

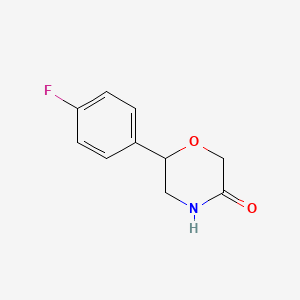
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
![(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570758.png)


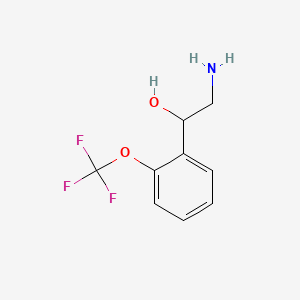

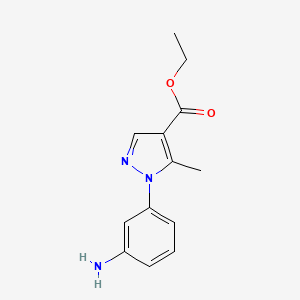
![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)
